molecular formula C9H14N2 B1387831 1-(Prop-2-en-1-yl)piperidine-4-carbonitrile CAS No. 173974-81-7

1-(Prop-2-en-1-yl)piperidine-4-carbonitrile

Cat. No.: B1387831
CAS No.: 173974-81-7
M. Wt: 150.22 g/mol
InChI Key: QANCAJYVNCOKPT-UHFFFAOYSA-N
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Description

1-(Prop-2-en-1-yl)piperidine-4-carbonitrile is an organic compound that features a piperidine ring substituted with a prop-2-en-1-yl group and a carbonitrile group

Preparation Methods

The synthesis of 1-(Prop-2-en-1-yl)piperidine-4-carbonitrile can be achieved through several synthetic routesThe reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Prop-2-en-1-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Prop-2-en-1-yl)piperidine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Prop-2-en-1-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

1-(Prop-2-en-1-yl)piperidine-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which allows for a wide range of chemical modifications and applications.

Properties

IUPAC Name

1-prop-2-enylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-5-11-6-3-9(8-10)4-7-11/h2,9H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANCAJYVNCOKPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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